Methenamine camphorate

Urinary tract infection prophylaxis Postoperative bacteriuria Methenamine salt comparison

Methenamine camphorate is a 2:1 salt of hexamethylenetetramine (methenamine) and (1R,3S)-(+)-camphoric acid, with the molecular formula C22H40N8O4 and a molecular weight of 480.60 g/mol. As a member of the methenamine salt class, it functions as a urinary antiseptic prodrug, undergoing pH-dependent hydrolysis in acidic urine (optimal pH 5–6) to release formaldehyde, which exerts broad-spectrum bacteriostatic activity.

Molecular Formula C22H40N8O4
Molecular Weight 480.6 g/mol
CAS No. 630-55-7
Cat. No. B12813424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethenamine camphorate
CAS630-55-7
Molecular FormulaC22H40N8O4
Molecular Weight480.6 g/mol
Structural Identifiers
SMILESCC1(C(CCC1(C)C(=O)O)C(=O)O)C.C1N2CN3CN1CN(C2)C3.C1N2CN3CN1CN(C2)C3
InChIInChI=1S/C10H16O4.2C6H12N4/c1-9(2)6(7(11)12)4-5-10(9,3)8(13)14;2*1-7-2-9-4-8(1)5-10(3-7)6-9/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14);2*1-6H2/t6-,10+;;/m1../s1
InChIKeySPPRWKXUYGFXJY-YJGIZBEXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methenamine Camphorate (CAS 630-55-7): A Distinct Urinary Antiseptic Salt with Differentiated Acidifying Payload


Methenamine camphorate is a 2:1 salt of hexamethylenetetramine (methenamine) and (1R,3S)-(+)-camphoric acid, with the molecular formula C22H40N8O4 and a molecular weight of 480.60 g/mol [1]. As a member of the methenamine salt class, it functions as a urinary antiseptic prodrug, undergoing pH-dependent hydrolysis in acidic urine (optimal pH 5–6) to release formaldehyde, which exerts broad-spectrum bacteriostatic activity [2]. Unlike the more commonly prescribed methenamine hippurate and methenamine mandelate salts, methenamine camphorate incorporates a dicarboxylic acid counterion whose pKa values (4.57 and 5.10) bracket the critical pH window required for methenamine activation [3].

Why Methenamine Salts Cannot Be Interchanged Without Quantitative Loss of Function


The clinical efficacy of any methenamine salt depends critically on achieving a sustained bacteriostatic concentration of formaldehyde (≥25 μg/mL) in the urinary tract, which in turn requires both adequate methenamine delivery and maintenance of urine pH below ~5.85 [1]. Different counterions vary substantially in their pKa, buffering capacity, methenamine payload per gram, and systemic tolerability, meaning that substitution at equal mass does not guarantee equivalent formaldehyde generation [2]. Consequently, selection among methenamine salts must be driven by quantitative, comparator-referenced evidence rather than assumed class interchangeability. The sections below isolate the specific, verifiable dimensions where methenamine camphorate diverges from methenamine hippurate, methenamine mandelate, and methenamine base.

Methenamine Camphorate: Quantified Differentiation Evidence Against Hippurate, Mandelate, and Base Comparators


Clinical Equivalence to Methenamine Hippurate Demonstrated in a Double-Blind, Randomized Post-Prostatectomy Trial

A double-blind, randomized clinical trial compared methenamine hippurate (Haiprex, 250 mg × 2 tablets four times daily) with a camphoric acid–containing combination tablet (camphoric acid 75 mg, methenamine 75 mg, phenylsalicylate 75 mg, benzocaine 10 mg; 2 tablets four times daily) in 86 patients undergoing prostatectomy or transurethral resection of the prostate [1]. Both regimens were administered for the first 10 postoperative days. The degree of postoperative bacteriuria was the primary endpoint. The study concluded that methenamine hippurate and the camphoric acid–containing preparation showed the same effect on reduction of bacteriuria [1].

Urinary tract infection prophylaxis Postoperative bacteriuria Methenamine salt comparison

33% Higher Methenamine Payload per Gram Compared with Methenamine Hippurate

Methenamine camphorate crystallizes with a 2:1 methenamine-to-camphoric acid stoichiometry (C10H16O4·2C6H12N4, MW 480.60), yielding a methenamine mass fraction of 58.3% [1]. In contrast, methenamine hippurate adopts a 1:1 stoichiometry (C9H9NO3·C6H12N4, MW 319.36) with a methenamine mass fraction of 43.9% [2]. The 14.4-percentage-point absolute difference translates to a relative payload advantage of approximately 33% more methenamine per gram of camphorate salt [1][2].

Stoichiometric loading Formaldehyde yield potential Mass efficiency

Camphoric Acid pKa Values Overlap the Optimal Urinary pH Window for Formaldehyde Generation, in Contrast to Hippuric and Mandelic Acids

Methenamine hydrolysis to formaldehyde proceeds optimally at urine pH 5.0–5.85, with the half-life of conversion increasing approximately 20-fold (from ~20 h at pH 5.0 to ~400 h at pH 6.5) [1]. Camphoric acid, a dicarboxylic acid, possesses pK1 4.57 and pK2 5.10, placing both ionizable groups within or immediately adjacent to the critical pH 5–6 activation window [2]. In contrast, hippuric acid (pKa 3.62) and mandelic acid (pKa 3.37) each carry a single carboxylic acid group whose pKa falls well below the target range, meaning their maximal buffering capacity is exerted at pH values where methenamine conversion is kinetically suboptimal [3].

Urinary acidification pKa buffering window Formaldehyde activation pH

Camphoric Acid Safety Margin Extends to 4 Grams, Exceeding Typical Daily Methenamine Salt Dosing Requirements

Camphoric acid has been documented as 'not very toxic' and can be administered in doses up to 4 grammes (60 grains) without serious effects [1]. The typical recommended daily dose of methenamine hippurate is 1 g twice daily (2 g/day total). Even at the higher methenamine payload of camphorate, delivering an equivalent methenamine dose would require substantially less than 4 g of total camphoric acid counterion per day. This provides a wide safety margin relative to documented tolerability thresholds [1].

Tolerability Safety window Dose flexibility

Physicochemical Profile Differentiation: Boiling Point and Vapor Pressure Contrast with Hippurate Salt

Methenamine camphorate exhibits a boiling point of 312°C at 760 mmHg and a vapor pressure of 0.000119 mmHg at 25°C . In comparison, methenamine hippurate melts at 105–110°C with decomposition . The substantially higher boiling point and low volatility of the camphorate salt suggest greater thermal robustness during drying, milling, and tableting operations, where temperatures may transiently approach 80–100°C and cause melting or degradation of lower-melting salts .

Thermal stability Vapor pressure Formulation processing

Methenamine Camphorate: Differentiated Application Scenarios Based on Quantitative Evidence


Surgical UTI Prophylaxis Requiring Documented Clinical Non-Inferiority to an FDA-Approved Methenamine Salt

The double-blind RCT by Pedersen and Korner (1977) demonstrated that a camphoric acid–containing methenamine preparation provides equivalent reduction of postoperative bacteriuria compared with methenamine hippurate in patients undergoing prostate surgery [1]. This scenario supports procurement of methenamine camphorate for urological surgical prophylaxis protocols, particularly in settings where a non-antibiotic prophylactic agent is preferred to mitigate antimicrobial resistance selection pressure.

Formulation Development Prioritizing High Methenamine Payload and Reduced Excipient Burden

With a methenamine mass fraction of 58.3%—representing a 33% payload advantage over methenamine hippurate (43.9%)—methenamine camphorate enables tablet or capsule formulations that deliver the same methenamine dose with approximately 25% less total salt mass [1][2]. This is advantageous for fixed-dose combination products where multiple active pharmaceutical ingredients compete for limited tablet real estate, or for pediatric and geriatric formulations requiring smaller dosage units.

Manufacturing Processes Requiring Thermal Stability Above 100°C

The boiling point of methenamine camphorate (312°C) far exceeds the melting point of methenamine hippurate (105–110°C), providing a significant thermal processing window for unit operations such as wet granulation drying, hot-melt extrusion, or terminal sterilization where hippurate salts risk melting or degradation [1][2]. This thermal robustness reduces the probability of formaldehyde pre-release during manufacturing, thereby preserving potency and minimizing occupational formaldehyde exposure risk.

Investigational Studies Exploring Counterion-Dependent Urinary Acidification Efficiency

The dual pKa values of camphoric acid (4.57 and 5.10) bracket the pH range (5.0–5.85) required for optimal methenamine-to-formaldehyde conversion [1][2]. This physicochemical property makes methenamine camphorate a candidate for research studies investigating whether counterion pKa alignment translates to more sustained urinary acidification and superior formaldehyde pharmacokinetics compared with hippurate (pKa 3.62) or mandelate (pKa 3.37) salts, particularly in patient populations with inherently alkaline urine or reduced acidifying capacity.

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